molecular formula C29H28FN3O5S B11088867 Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11088867
M. Wt: 549.6 g/mol
InChI Key: VFQMWZWWYORHEA-UHFFFAOYSA-N
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Description

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an ethoxyphenyl group, a fluorobenzyl group, and a thioxoimidazolidinone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with an appropriate acylating agent to form the ethoxyphenyl intermediate.

    Formation of the Fluorobenzyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.

    Formation of the Thioxoimidazolidinone Moiety: This step involves the cyclization of a suitable precursor with sulfur to form the thioxoimidazolidinone ring.

    Coupling Reactions: The final step involves coupling the ethoxyphenyl, fluorobenzyl, and thioxoimidazolidinone intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ethoxy and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Use in the development of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(4-methoxyphenyl)amino]benzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 4-[(4-chlorophenyl)amino]benzoate: Similar structure but with a chlorophenyl group instead of a fluorobenzyl group.

    Ethyl 4-[(4-nitrophenyl)amino]benzoate: Similar structure but with a nitrophenyl group instead of an ethoxy group.

Uniqueness

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the ethoxyphenyl, fluorobenzyl, and thioxoimidazolidinone moieties makes it distinct from other similar compounds and potentially useful for various applications.

Properties

Molecular Formula

C29H28FN3O5S

Molecular Weight

549.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C29H28FN3O5S/c1-3-37-24-15-11-22(12-16-24)31-26(34)17-25-27(35)33(23-13-7-20(8-14-23)28(36)38-4-2)29(39)32(25)18-19-5-9-21(30)10-6-19/h5-16,25H,3-4,17-18H2,1-2H3,(H,31,34)

InChI Key

VFQMWZWWYORHEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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